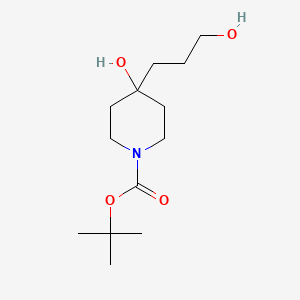

Tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate

概要

説明

Tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H25NO3. It has a molecular weight of 243.35 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-6-11(7-9-14)5-4-10-15/h11,15H,4-10H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It is typically stored in a refrigerator .科学的研究の応用

Alzheimer’s Disease Research

β-Secretase and Acetylcholinesterase Inhibition: In vitro studies have revealed that M4 acts as both a β-secretase inhibitor and an acetylcholinesterase inhibitor. By preventing amyloid beta peptide (Aβ) aggregation and fibril formation (fAβ) from Aβ1-42, M4 shows potential in mitigating neurodegeneration associated with Alzheimer’s disease .

Neuroprotection

Astrocyte Cell Survival: M4 exhibits a moderate protective effect in astrocytes against Aβ1-42-induced cell death. It reduces TNF-α levels and free radicals, suggesting its potential role in preserving astrocyte function .

Drug Development

Building Block for Novel Compounds: M4 serves as a useful building block in organic synthesis. Researchers have utilized it to create amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Analytical Chemistry

Calibration Standards: M4 can be employed as a calibration standard in analytical applications, including pharma release testing, method development, and quality control in the pharmaceutical and food industries .

Mycobacterium tuberculosis Survival Mechanism

Electron Transport Chain (ETC) Modulation: M4 plays a role in the survival of Mycobacterium tuberculosis (the causative agent of tuberculosis) under hypoxic conditions within infected granulomas. It affects the electron transport chain and proton motive force, essential for Mtb’s long-term survival .

Safety and Hazards

将来の方向性

While specific future directions for Tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate are not mentioned in the available resources, related compounds have been used in the development of drugs for targeted protein degradation . This suggests potential applications in pharmaceutical research and development.

特性

IUPAC Name |

tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-12(2,3)18-11(16)14-8-6-13(17,7-9-14)5-4-10-15/h15,17H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREULNBQQJJIOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride](/img/structure/B2535520.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B2535526.png)

![Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate](/img/structure/B2535527.png)

![N-(2-ethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2535529.png)

![1-[3-(Trifluoromethoxy)benzyl]piperidin-4-amine](/img/structure/B2535530.png)

![1-[1-(2,3-Dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2535531.png)

![5-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2535535.png)